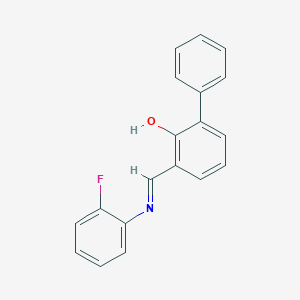
N-(3-Phenylsalicylidene)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylsalicylidene)-2-fluoroaniline, also known as NFPA, is an important organic compound with a wide range of applications in the field of organic synthesis. NFPA is a versatile building block for the synthesis of a variety of organic compounds, and its unique structure and reactivity make it a valuable tool for the preparation of a range of complex molecules. NFPA has been widely used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of N-(3-Phenylsalicylidene)-2-fluoroaniline is based on its ability to act as a nucleophilic reagent. N-(3-Phenylsalicylidene)-2-fluoroaniline is able to react with a variety of electrophiles, including aldehydes, ketones, and other functional groups. The reaction involves the formation of a covalent bond between the N-(3-Phenylsalicylidene)-2-fluoroaniline and the electrophile, and the resulting product is an organic compound.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-2-fluoroaniline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-Phenylsalicylidene)-2-fluoroaniline is able to inhibit the activity of a range of enzymes, including cytochrome P450 enzymes. Additionally, N-(3-Phenylsalicylidene)-2-fluoroaniline has been found to have anti-inflammatory and antioxidant properties in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(3-Phenylsalicylidene)-2-fluoroaniline in laboratory experiments is its versatility. N-(3-Phenylsalicylidene)-2-fluoroaniline is a versatile building block for the synthesis of a variety of organic compounds, and its unique structure and reactivity make it a valuable tool for the preparation of a range of complex molecules. Additionally, the reaction of N-(3-Phenylsalicylidene)-2-fluoroaniline with a range of electrophiles is rapid and efficient, making it an ideal reagent for the synthesis of a variety of organic compounds. However, N-(3-Phenylsalicylidene)-2-fluoroaniline is a toxic compound, and it should be handled with care in the laboratory.
Direcciones Futuras
In the future, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of novel compounds, including polymers, dyes, and other materials. Additionally, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of heterocyclic compounds, such as indoles, thiophenes, and pyrroles. Furthermore, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. Finally, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of polymers, such as polyurethanes and polyamides.
Métodos De Síntesis
The synthesis of N-(3-Phenylsalicylidene)-2-fluoroaniline involves the reaction of 3-chlorobenzaldehyde with 2-fluoroaniline in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is isolated and purified by column chromatography. The yield of the reaction is typically in the range of 70-80%.
Aplicaciones Científicas De Investigación
N-(3-Phenylsalicylidene)-2-fluoroaniline is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. N-(3-Phenylsalicylidene)-2-fluoroaniline is also used in the synthesis of a range of polymers, dyes, and other materials. N-(3-Phenylsalicylidene)-2-fluoroaniline has been used in the synthesis of a range of heterocyclic compounds, such as indoles, thiophenes, and pyrroles. Additionally, N-(3-Phenylsalicylidene)-2-fluoroaniline has been used in the synthesis of a range of polymers, such as polyurethanes and polyamides.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-17-11-4-5-12-18(17)21-13-15-9-6-10-16(19(15)22)14-7-2-1-3-8-14/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJCEMBPRRERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-2-fluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)